molecular formula C19H14N2O3 B5525979 2-(furan-2-yl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one CAS No. 62820-54-6

2-(furan-2-yl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B5525979
CAS No.: 62820-54-6
M. Wt: 318.3 g/mol
InChI Key: ZWRZZSWQUBLTOC-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions often require the use of a catalyst, such as an acid or base, and may be carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The quinazolinone core can be reduced to form a dihydroquinazolinone.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield a furanone, while reduction of the quinazolinone core may produce a dihydroquinazolinone.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Potential use in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(furan-2-yl)-3-phenylquinazolin-4(3H)-one: Lacks the methoxy group on the phenyl ring.

    2-(thiophen-2-yl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one: Contains a thiophene ring instead of a furan ring.

    2-(furan-2-yl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one: Methoxy group is positioned differently on the phenyl ring.

Uniqueness

The presence of both the furan ring and the methoxy-substituted phenyl ring in 2-(furan-2-yl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one may confer unique chemical and biological properties, making it a compound of interest for further study and development.

Properties

IUPAC Name

2-(furan-2-yl)-3-(2-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c1-23-16-10-5-4-9-15(16)21-18(17-11-6-12-24-17)20-14-8-3-2-7-13(14)19(21)22/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRZZSWQUBLTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352313
Record name 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62820-54-6
Record name 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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